molecular formula C19H26N2O3 B2720246 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide CAS No. 921834-91-5

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Cat. No.: B2720246
CAS No.: 921834-91-5
M. Wt: 330.428
InChI Key: JNZBFAFKOXBTQF-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a complex organic compound with a molecular formula of C19H26N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multiple steps, including the formation of the oxazepine ring and the subsequent attachment of the cyclopentyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide
  • Cyclopentyl derivatives of oxazepines

Uniqueness

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is unique due to its specific structural features, such as the position of the oxo group and the cyclopentyl ring

Biological Activity

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a complex organic compound with potential pharmacological applications. Its unique structural features include a cyclopentyl group and a benzoxazepine ring, which may contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21_{21}H30_{30}N2_{2}O3_{3}
Molecular Weight 358.5 g/mol
CAS Number 921587-24-8

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:

  • Inhibition of Enzyme Activity : It may bind to the active sites of specific enzymes, inhibiting their function.
  • Modulation of Receptor Activity : The compound could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various targets:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer cells.
  • Antimicrobial Activity : The compound has been tested for its ability to inhibit bacterial growth. In some studies, it demonstrated moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

  • Animal Models : Research involving animal models has indicated that the compound can effectively reduce tumor size in xenograft models. It has also been associated with reduced inflammation in models of autoimmune diseases.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : In a study on lung cancer treatment using xenograft models in mice, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Case Study 2 : A study investigating its effects on bacterial infections showed that the compound significantly reduced bacterial load in infected mice compared to untreated controls.

Properties

IUPAC Name

3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2)12-24-16-11-14(8-9-15(16)21-18(19)23)20-17(22)10-7-13-5-3-4-6-13/h8-9,11,13H,3-7,10,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZBFAFKOXBTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3CCCC3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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